molecular formula C16H10INO2 B438631 2-(4-Iodophenyl)quinoline-4-carboxylic acid CAS No. 312943-44-5

2-(4-Iodophenyl)quinoline-4-carboxylic acid

Cat. No.: B438631
CAS No.: 312943-44-5
M. Wt: 375.16g/mol
InChI Key: VGAFASJIQYNTNU-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)quinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a quinoline moiety with a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-iodoaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Iodophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents for these reactions include sodium azide, thiourea, and alkyl halides.

    Oxidation Reactions: The quinoline moiety can undergo oxidation to form quinoline N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for this transformation.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions modify the functional groups on the quinoline ring.

Scientific Research Applications

Synthetic Pathways

Various methods have been developed for synthesizing 2-(4-Iodophenyl)quinoline-4-carboxylic acid, often involving the Doebner reaction or other condensation reactions using starting materials like iodaniline and salicylaldehyde. For instance, one study reported yields between 50% and 90% for substituted quinoline-4-carboxylic acids obtained through these protocols .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's antibacterial activity is attributed to its ability to bind effectively to bacterial DNA gyrase, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the iodine atom enhances its biological activity compared to other quinoline derivatives .

Antioxidant Activity

The antioxidant properties of this compound are particularly notable in combating oxidative stress in biological systems. Its derivatives have shown promising results in scavenging free radicals, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

  • Molecular Docking Studies : A study utilized molecular docking techniques to explore the binding affinity of this compound with different biological targets, confirming its potential as an effective inhibitor against bacterial enzymes.
  • Anticancer Research : Another investigation highlighted the compound's ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. The study demonstrated that certain derivatives could selectively inhibit HDAC activity, leading to reduced tumor growth in preclinical models .
  • Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of newly synthesized quinoline derivatives against strains such as Staphylococcus aureus and Escherichia coli, showing that compounds based on this compound exhibited superior activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in key biological pathways, such as topoisomerases and kinases. The iodine atom enhances the compound’s binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

2-(4-Iodophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

    2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-Iodoquinoline: Contains the iodine atom on the quinoline ring but lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.

    2-(4-Bromo-phenyl)-quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and potency.

The presence of the iodine atom in this compound makes it unique, as it enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.

Biological Activity

2-(4-Iodophenyl)quinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H10INO2
  • Molecular Weight : 365.15 g/mol
  • IUPAC Name : this compound

The presence of the iodine atom and the quinoline moiety contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast (MCF-7), leukemia (K562), and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
K5623.5Cell cycle arrest at G2/M phase
A5497.0Inhibition of proliferation

Case Study 1: HDAC Inhibition

A study focused on the design and synthesis of HDAC inhibitors, including derivatives of quinoline-4-carboxylic acids, highlighted that compounds similar to this compound exhibited potent HDAC inhibitory activity. The study found that these compounds could induce cell cycle arrest and promote apoptosis in cancer cells, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed on various quinoline derivatives, revealing that modifications at the phenyl ring significantly influenced biological activity. The introduction of iodine at the para position enhanced both antimicrobial and anticancer activities compared to unsubstituted analogs .

Properties

IUPAC Name

2-(4-iodophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAFASJIQYNTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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